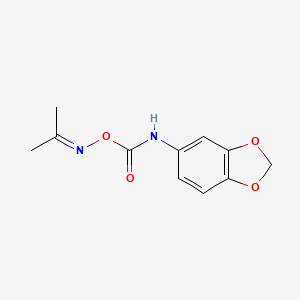
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound It is structurally related to androgens, which are hormones that play a key role in the development and maintenance of male characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 17-alpha position.
Thiazole Ring Formation: Incorporation of the thiazole ring at the 17-beta position through a series of reactions involving thioamide and halogenated intermediates.
Methylation: Introduction of the methylamino group at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and pH to ensure optimal reaction conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Used in the development of pharmaceuticals and biochemical research.
Mécanisme D'action
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include:
Androgen Receptor Activation: Binding to androgen receptors in target tissues.
Gene Expression Modulation: Regulation of genes involved in protein synthesis, cell growth, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A natural androgen hormone with similar structural features.
Dihydrotestosterone: A more potent androgen derived from testosterone.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.
Uniqueness
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which confer distinct chemical and biological properties compared to other androgens. These modifications can affect its binding affinity to androgen receptors and its metabolic stability.
Propriétés
Numéro CAS |
96365-56-9 |
|---|---|
Formule moléculaire |
C23H32N2O2S |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32N2O2S/c1-21-9-6-15(26)12-14(21)4-5-16-17(21)7-10-22(2)18(16)8-11-23(22,27)19-13-28-20(24-3)25-19/h12-13,16-18,27H,4-11H2,1-3H3,(H,24,25)/t16-,17+,18+,21+,22+,23+/m1/s1 |
Clé InChI |
SXLNVUPUVCGZQU-BZRUYPMDSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


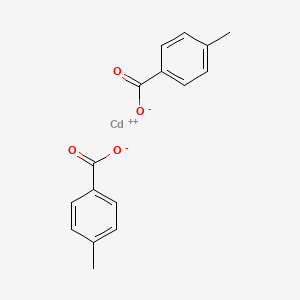
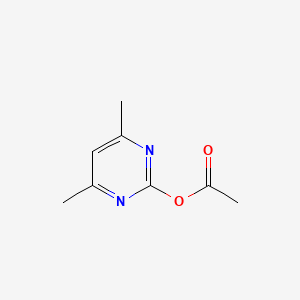
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
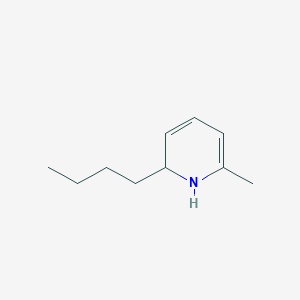
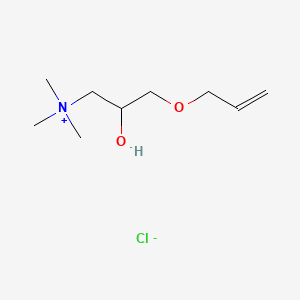
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

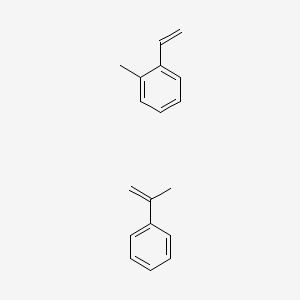
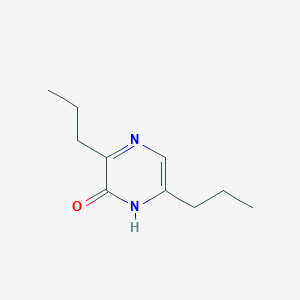
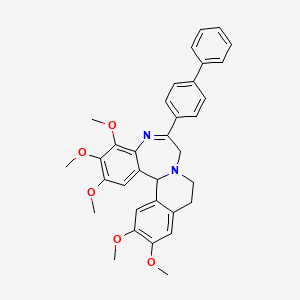
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
